AChE Inhibitory Potency: Leptomerine vs. Galanthamine
Leptomerine exhibits AChE inhibitory activity comparable to the clinically approved drug galanthamine. In the same in vitro assay, Leptomerine achieved an IC50 of 2.5 µM, while galanthamine demonstrated an IC50 of 1.7 µM [1]. This positions Leptomerine as a potent research tool with a similar efficacy profile to a benchmark pharmaceutical in a key biochemical assay.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition IC50 |
|---|---|
| Target Compound Data | 2.5 µM |
| Comparator Or Baseline | Galanthamine: 1.7 µM |
| Quantified Difference | Leptomerine is 1.47-fold less potent than galanthamine. |
| Conditions | In vitro enzyme inhibition assay (exact details unspecified in source). |
Why This Matters
This data allows researchers to confidently use Leptomerine as a tool compound with potency similar to a known pharmaceutical standard, enabling direct cross-study comparisons and robust validation of assay systems.
- [1] Cardoso-Lopes, E. M., Maier, J. A., da Silva, M. R., Regasini, L. O., Simote, S. Y., Lopes, N. P., ... & Bolzani, V. D. S. (2010). Alkaloids from stems of Esenbeckia leiocarpa Engl.(Rutaceae) as potential treatment for Alzheimer disease. Molecules, 15(12), 9205-9213. View Source
